Cas no 1024736-99-9 (N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine)
![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine structure](https://ja.kuujia.com/scimg/cas/1024736-99-9x500.png)
N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine
-
- MDL: MFCD00245009
- インチ: 1S/C12H9ClN4O4S/c13-9-2-4-10(5-3-9)22(20,21)11(17(18)19)8-16-12-14-6-1-7-15-12/h1-8H,(H,14,15,16)/b11-8+
- InChIKey: MFPMMTOESQULLU-DHZHZOJOSA-N
- ほほえんだ: C1(N/C=C(/S(C2=CC=C(Cl)C=C2)(=O)=O)\[N+]([O-])=O)=NC=CC=N1
N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB161287-10 g |
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene |
1024736-99-9 | 10 g |
€482.50 | 2023-07-20 | ||
abcr | AB161287-5g |
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene; . |
1024736-99-9 | 5g |
€377.50 | 2024-06-10 | ||
abcr | AB161287-1g |
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene; . |
1024736-99-9 | 1g |
€211.30 | 2024-06-10 | ||
abcr | AB161287-10g |
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene; . |
1024736-99-9 | 10g |
€482.50 | 2024-06-10 | ||
abcr | AB161287-1 g |
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene |
1024736-99-9 | 1 g |
€211.30 | 2023-07-20 | ||
abcr | AB161287-5 g |
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene |
1024736-99-9 | 5 g |
€377.50 | 2023-07-20 |
N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine 関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
2. Book reviews
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
9. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
Related Articles
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amineに関する追加情報
Research Brief on N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine (CAS: 1024736-99-9)
N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine (CAS: 1024736-99-9) is a novel small-molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfonyl-nitroethenyl-pyrimidine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, positioning it as a candidate for further drug development.
The compound's structure features a 4-chlorophenylsulfonyl group linked to a nitroethenyl moiety, which is further connected to a pyrimidin-2-amine core. This structural arrangement confers unique electronic and steric properties, enabling selective interactions with biological targets. Recent research has focused on elucidating the compound's binding affinity for specific proteins, such as kinases and transcription factors, which are implicated in diseases like cancer and inflammatory disorders. Computational docking studies and X-ray crystallography have provided insights into its binding modes, revealing key interactions with active sites or allosteric pockets.
In vitro and in vivo studies have demonstrated that N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine exhibits potent inhibitory activity against several disease-relevant targets. For instance, it has been shown to suppress the activity of NF-κB, a transcription factor involved in inflammation and cancer progression, by disrupting its interaction with co-activator proteins. Additionally, the compound has displayed anti-proliferative effects in cancer cell lines, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for developing anti-inflammatory and anti-cancer agents.
Pharmacokinetic evaluations of the compound have revealed favorable properties, including moderate plasma stability and acceptable bioavailability in rodent models. However, challenges such as metabolic clearance and tissue distribution require further optimization. Recent efforts have focused on structural modifications to enhance its drug-like properties, such as improving solubility and reducing off-target effects. Derivatives of the parent compound are currently under investigation to identify analogs with superior efficacy and safety profiles.
In conclusion, N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine represents a promising scaffold for therapeutic development. Its unique chemical structure and biological activity make it a valuable tool for studying PPIs and enzyme inhibition. Ongoing research aims to translate these findings into preclinical candidates, with the ultimate goal of advancing this compound into clinical trials. Future studies will need to address its pharmacokinetic limitations and explore its potential in combination therapies.
1024736-99-9 (N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine) 関連製品
- 2228920-03-2(2-[(Azetidin-3-yl)methyl]pyrazine)
- 2168033-48-3(1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-4-ylmethanamine)
- 404575-30-0(2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)-, methyl ester, (2E)-)
- 2137622-03-6(Methanone, (3a-aminooctahydro-1H-indol-1-yl)cyclopropyl-)
- 771522-21-5(3-amino-3-cyclopentylpropanamide)
- 313261-51-7(N-(2,4-difluorophenyl)-1,1'-biphenyl-4-carboxamide)
- 2680727-73-3(2-fluoro-3-1-(trifluoroacetyl)azetidin-3-ylpropanoic acid)
- 1100767-87-0(1-3-(pentafluoroethyl)phenylethan-1-amine)
- 1704074-07-6(3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid)
- 1696521-59-1(tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate)
